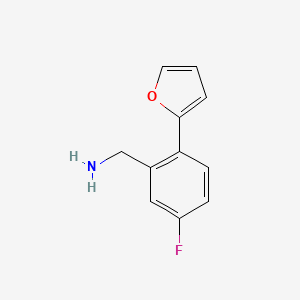
(5-Fluoro-2-(furan-2-yl)phenyl)methanamine
Overview
Description
Scientific Research Applications
Enantioselective Synthesis of 2-(2-Arylcyclopropyl)glycines
A study highlighted the synthesis of enantioselective compounds starting from aromatic aldehydes and acetylfuran, leading to cyclopropanation and selective conversion to cyclopropyl ketones. This process results in the creation of (2-arylcyclopropyl)(furan-2-yl)methanamines in optically pure form. This pathway demonstrates the compound's utility in synthesizing conformationally restricted homophenylalanine analogs, which could have implications in the development of novel pharmaceuticals (Demir et al., 2004).
Palladium(II) and Platinum(II) Complexes with Anticancer Activity
Synthesis, Characterization, and Anticancer Activity of Metal Complexes
A study reported the creation of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands derived from furan-2-yl)methanamine. These complexes showed strong DNA-binding affinity and demonstrated remarkable selectivity and potency against various human cancerous cell lines without cytotoxic activity toward noncancerous cells. This suggests potential applications of these complexes in cancer treatment due to their selective toxicity and ability to bind to DNA (Mbugua et al., 2020).
Serotonin Receptor Biased Agonists for Antidepressant Activity
Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists
Research into novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives designed as serotonin 5-HT1A receptor "biased agonists" showed promising antidepressant-like activity. These derivatives, through their selective affinity and stimulation of ERK1/2 phosphorylation, could represent a new class of antidepressant drugs with robust efficacy in preclinical models (Sniecikowska et al., 2019).
Antimicrobial and Anticancer Metal Complexes
Antimicrobial and Anticancer Studies of Schiff Base Metal Complexes
Another study described the synthesis and characterization of Schiff base rare earth metal complexes derived from 1-(furan-2-yl)methanamine. These complexes displayed good biological efficacy against selected bacterial strains and cancer cell lines, highlighting their potential as antimicrobial and anticancer agents (Preethi et al., 2021).
properties
IUPAC Name |
[5-fluoro-2-(furan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNVYRVLMOCHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



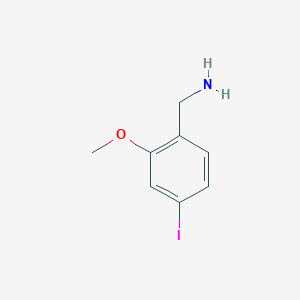

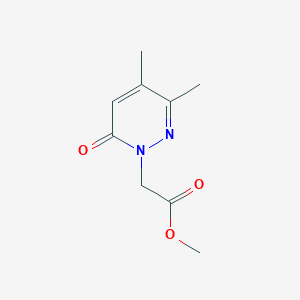


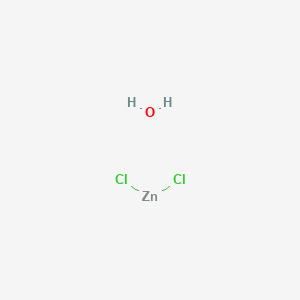
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)
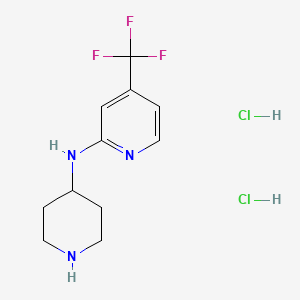
![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)
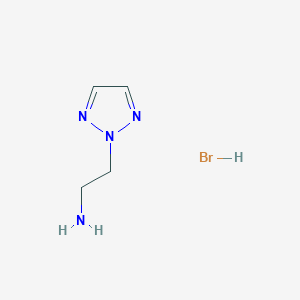
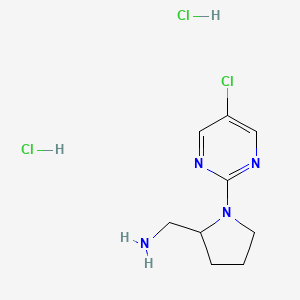
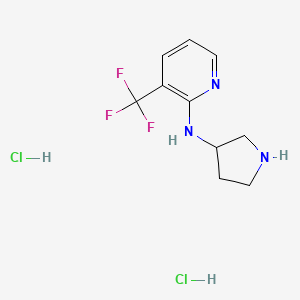
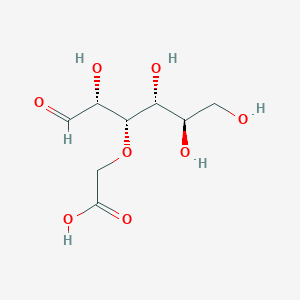
![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)